molecular formula C22H18Cl3N7O6 B12349708 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B12349708
M. Wt: 582.8 g/mol
InChI Key: ZFBWSRKRNNTIMX-UHFFFAOYSA-N
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Description

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a triazole ring and multiple chlorine atoms, contributing to its distinct properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide involves multiple steps. One common method starts with the reaction of 3,5-dichloro-4-(4-chlorobenzoyl)benzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with an appropriate amine to form the triazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, it is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .

Medicine

The compound has shown potential in medicinal chemistry as a precursor for developing new drugs. Its triazole ring is a common motif in many pharmaceuticals, contributing to its biological activity .

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups and the presence of multiple chlorine atoms.

Properties

Molecular Formula

C22H18Cl3N7O6

Molecular Weight

582.8 g/mol

IUPAC Name

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C17H12Cl3N5O2.C5H6N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);2H,1H2,(H,9,10)(H2,6,7,8,11)

InChI Key

ZFBWSRKRNNTIMX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O.C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl

Origin of Product

United States

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